molecular formula C10H22ClN3O2S B2756739 2-Methyl-5-[2-(piperidin-4-yl)ethyl]-1$l^{6},2,5-thiadiazolidine-1,1-dione hydrochloride CAS No. 1780020-81-6

2-Methyl-5-[2-(piperidin-4-yl)ethyl]-1$l^{6},2,5-thiadiazolidine-1,1-dione hydrochloride

Cat. No. B2756739
CAS RN: 1780020-81-6
M. Wt: 283.82
InChI Key: LSDODPICYOLYOT-UHFFFAOYSA-N
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Description

The compound you mentioned contains a piperidine ring, which is a common structure in many pharmaceuticals . Piperidines are six-membered heterocycles with one nitrogen atom and five carbon atoms . They are important synthetic fragments for designing drugs .


Synthesis Analysis

The synthesis of piperidine derivatives has been widely studied . Various intra- and intermolecular reactions can lead to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The exact molecular structure of “2-Methyl-5-[2-(piperidin-4-yl)ethyl]-1$l^{6},2,5-thiadiazolidine-1,1-dione hydrochloride” would need to be determined through further analysis.


Chemical Reactions Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis have been reviewed in the literature .

Scientific Research Applications

Synthesis and Antibacterial Activity

Thiazolidinediones have been synthesized for their potential antibacterial and antifungal activities. For instance, the synthesis of new pyrazolyl-2, 4-thiazolidinediones showcased remarkable antifungal activity and effectiveness against Gram-positive bacteria, excluding effectiveness against Gram-negative bacteria (Aneja et al., 2011). Similarly, substituted 5-(aminomethylene)thiazolidine-2,4-diones were synthesized using a variety of drug-like molecules, displaying antibacterial activity, particularly those with pyridine or piperazine moieties showing good to excellent antibacterial activity (Mohanty et al., 2015).

Anticancer Activity

Some thiazolidinedione derivatives have also been explored for their anticancer properties. The synthesis of N-substituted indole derivatives based on thiazolidine-2,4-dione showed promising anticancer activity against the MCF-7 human breast cancer cell line (Kumar & Sharma, 2022).

Corrosion Inhibition

Thiazolidinedione derivatives have been investigated for their corrosion inhibition performance. For example, their use as inhibitors for mild steel corrosion in hydrochloric acid solution showed that the inhibition efficiency increased with concentration, highlighting their potential industrial application (Yadav et al., 2015).

Synthesis of Thiazolidines and Thiazoles

The synthesis of oxazolidines, thiazolidines, and derivatives from β-hydroxy- or β-mercapto-α-amino acid esters, demonstrates the chemical versatility and potential of thiazolidinediones for developing compounds with various biological activities (Badr et al., 1981).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Piperidine derivatives are present in more than twenty classes of pharmaceuticals , so the mechanism of action could vary widely.

Future Directions

Piperidines play a significant role in the pharmaceutical industry, and there is ongoing research into the synthesis and application of piperidine derivatives . Future directions could include the development of new synthesis methods, the discovery of new biological targets, and the design of new drugs based on the piperidine structure.

properties

IUPAC Name

2-methyl-5-(2-piperidin-4-ylethyl)-1,2,5-thiadiazolidine 1,1-dioxide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O2S.ClH/c1-12-8-9-13(16(12,14)15)7-4-10-2-5-11-6-3-10;/h10-11H,2-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDODPICYOLYOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(S1(=O)=O)CCC2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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